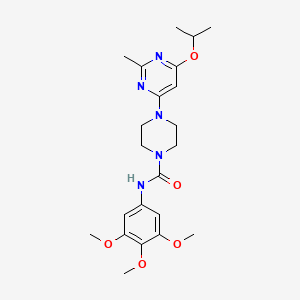

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Description

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core linked to a 2-methylpyrimidine substituted with an isopropoxy group at the 6-position and a 3,4,5-trimethoxyphenyl moiety at the carboxamide nitrogen. The 3,4,5-trimethoxyphenyl group is a hallmark of compounds targeting microtubule disruption or kinase inhibition, as methoxy substituents enhance hydrophobic interactions and electron donation in receptor binding . The isopropoxy group on the pyrimidine ring may influence solubility and steric interactions compared to other derivatives with halogens or aryl substituents.

Properties

IUPAC Name |

4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)32-20-13-19(23-15(3)24-20)26-7-9-27(10-8-26)22(28)25-16-11-17(29-4)21(31-6)18(12-16)30-5/h11-14H,7-10H2,1-6H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHSZOHEUPDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 414.5 g/mol. The structure includes a piperazine ring, a pyrimidine moiety, and a trimethoxyphenyl group, which are known to contribute to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to act as an inhibitor of specific enzymes involved in cellular signaling pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acid metabolism pathways, which are crucial for cell proliferation and survival.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit several biological activities:

- Antitumor Activity : Studies suggest that similar compounds can inhibit tumor cell growth by inducing apoptosis and cell cycle arrest.

- Antibacterial Properties : The structural features may confer antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Neuroprotective Effects : Compounds in this class have been explored for their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds. Below is a summary of notable findings:

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions:

- Formation of the Pyrimidine Core : Achieved through condensation reactions.

- Introduction of Functional Groups : Alkylation reactions introduce the isopropoxy group.

- Coupling Reaction : The final product is obtained by coupling the piperazine derivative with the pyrimidine core.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization and purity assessment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of piperazine-carboxamide derivatives and pyrimidine/thiazole hybrids. Key comparisons include:

Pyrimidine-Thiazole Hybrids ()

Derivatives such as N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (3) and its analogs (4c–4g) feature a thiazole ring instead of a piperazine-carboxamide. Substitutions on the pyrimidine nitrogen (e.g., chloro, arylpiperazinyl, or morpholino groups) significantly alter physicochemical properties:

| Compound | Pyrimidine Substituent | Yield (%) | Melting Point (°C) | Key Structural Difference vs. Target Compound |

|---|---|---|---|---|

| 4c | 4-(4-Methoxyphenyl)piperazin | 30 | 216–217 | Thiazole core; lacks carboxamide linkage |

| 4d | 4-(4-Fluorophenyl)piperazin | 79 | 84–86 | Thiazole core; fluoro substituent |

| 4g | Morpholino | 76 | 110–112 | Thiazole core; morpholine substituent |

The target compound’s piperazine-carboxamide linker and isopropoxy-pyrimidine group likely enhance conformational flexibility and hydrophobicity compared to the rigid thiazole derivatives .

Piperazine-Carboxamide Derivatives ()

- 4-Hydroxyquinazoline Derivatives (A2–A6): These compounds, such as N-(4-fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3), replace the pyrimidine-isopropoxy group with a quinazolinone moiety.

- CPIPC Analogs () : Compounds like 4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide feature chloropyridinyl and indazolyl groups, which introduce planar heterocycles that may alter binding kinetics compared to the target’s pyrimidine and trimethoxyphenyl motifs .

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () : The ethylpiperazine and chlorophenyl groups create a less polar profile than the target’s trimethoxyphenyl and isopropoxy-pyrimidine, affecting solubility and membrane permeability .

Complex Aryl-Ketone Derivatives ()

Patented compounds like N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide share the 3,4,5-trimethoxyphenyl group but incorporate bulky benzyl and pyridyl substituents. These structural differences may reduce metabolic stability compared to the target’s compact pyrimidine-piperazine scaffold .

Structural and Functional Implications

- Trimethoxyphenyl Group: Common in microtubule-targeting agents (e.g., combretastatin analogs), this group enhances binding to β-tubulin via hydrophobic and van der Waals interactions.

- Isopropoxy-Pyrimidine vs. Chloro/Heterocyclic Substituents : The isopropoxy group’s steric bulk and moderate polarity may improve pharmacokinetic properties over chloro or rigid heterocycles (e.g., thiazole in ), which can limit solubility .

- Piperazine-Carboxamide Linker: Provides conformational flexibility, enabling optimal positioning of substituents for receptor engagement. This contrasts with derivatives featuring fixed conformations (e.g., thiazole or quinazolinone cores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.